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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BDP R6G
amine, a borondipyrromethene dye analogous to Rhodamine 6G (R6G). Renowned for its

brightness and photostability, BDP R6G amine is a valuable tool in various research and drug

development applications, particularly in fluorescence-based assays.[1][2][3][4] This document

outlines its key spectral characteristics, provides standardized experimental protocols for their

determination, and visualizes the application of this fluorophore in bioconjugation.

Core Spectral Properties
BDP R6G amine exhibits exceptional fluorescence characteristics, making it an excellent

alternative to traditional fluorophores like Rhodamine 6G.[2] Its high fluorescence quantum

yield and extinction coefficient contribute to its bright signal in fluorescence microscopy and

polarization assays. The spectral properties of BDP R6G amine are summarized in the table

below.
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Property Value Unit

Maximum Excitation

Wavelength (λex)
530 nm

Maximum Emission

Wavelength (λem)
548 nm

Fluorescence Quantum Yield

(Φ)
0.96 -

Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹

Correction Factor (CF₂₆₀) 0.17 -

Correction Factor (CF₂₈₀) 0.18 -

Note: The Molar Extinction Coefficient is for the closely related BDP R6G NHS ester, which is

expected to be comparable to the amine form.

Physicochemical Properties
Beyond its spectral characteristics, the physical and chemical properties of BDP R6G amine
are crucial for its application.

Property Description

Molecular Formula C₂₄H₃₀N₄BClF₂O

Molecular Weight 474.78

Appearance Orange to brown solid

Solubility Good in DMF, DMSO, and alcohols

Storage Store at -20°C in the dark, desiccated

Experimental Protocols
Accurate determination of the spectral properties of BDP R6G amine is essential for its

effective use. The following are generalized protocols for measuring key spectral parameters.
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Measurement of Absorption Spectrum
The absorption spectrum is measured to determine the maximum absorption wavelength (λex)

and the molar extinction coefficient (ε).

Materials:

BDP R6G amine

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Prepare a stock solution of BDP R6G amine of a known concentration in the chosen solvent.

From the stock solution, prepare a dilution series with concentrations that will result in

absorbance values between 0.1 and 1.0 at the expected λex.

Use the pure solvent as a blank to zero the spectrophotometer.

Measure the absorbance of each dilution across a wavelength range that includes the

expected maximum (e.g., 400-600 nm).

The wavelength at which the highest absorbance is recorded is the λex.

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl),

where A is the absorbance, c is the molar concentration, and l is the path length of the

cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum
The fluorescence emission spectrum is measured to determine the maximum emission

wavelength (λem).

Materials:
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BDP R6G amine solution (with absorbance < 0.1 at λex to avoid inner filter effects)

Fluorescence spectrophotometer

Quartz cuvettes

Procedure:

Prepare a dilute solution of BDP R6G amine in the chosen solvent.

Place the cuvette with the sample in the fluorescence spectrophotometer.

Set the excitation wavelength to the determined λex (530 nm).

Scan the emission wavelengths over a range that includes the expected emission maximum

(e.g., 520-700 nm).

The wavelength at which the highest fluorescence intensity is recorded is the λem.

Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is typically determined using a relative method, by

comparing the fluorescence of BDP R6G amine to a well-characterized fluorescence standard.

Materials:

BDP R6G amine solution

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ =

0.95)

UV-Vis spectrophotometer

Fluorescence spectrophotometer

Procedure:

Prepare solutions of both the BDP R6G amine and the standard, ensuring the absorbance at

the excitation wavelength is below 0.1 for both.
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Measure the absorbance of both the sample and the standard at the excitation wavelength.

Measure the integrated fluorescence intensity of both the sample and the standard across

their respective emission spectra.

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample

/ I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the general workflow for determining the key spectral

properties of a fluorophore like BDP R6G amine.
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Workflow for Spectral Characterization of BDP R6G Amine

Sample Preparation

Absorbance Measurement
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Caption: A flowchart outlining the key steps in characterizing the spectral properties of BDP
R6G amine.

Bioconjugation of BDP R6G Amine
The primary aliphatic amine group of BDP R6G amine allows for its covalent attachment to

various molecules, a process known as bioconjugation. This is particularly useful for labeling

proteins and other biomolecules. A common reaction involves the amine group reacting with an

N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Bioconjugation of BDP R6G Amine with an NHS Ester

BDP R6G Amine
(H₂N-R') + NHS Ester-functionalized Molecule

(Molecule-CO-NHS)

BDP R6G-labeled Molecule
(Molecule-CO-NH-R')

sg

Amide Bond Formation

Click to download full resolution via product page

Caption: A diagram illustrating the reaction between BDP R6G amine and an NHS ester to

form a stable amide bond.

In conclusion, BDP R6G amine is a high-performance fluorophore with well-defined spectral

properties that make it a superior choice for a variety of fluorescence-based applications in

research and development. Its bright, photostable signal and the reactivity of its amine group

for bioconjugation provide a versatile tool for labeling and detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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